molecular formula C14H9N3O4 B1400867 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile CAS No. 1010100-21-6

2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile

Cat. No. B1400867
CAS RN: 1010100-21-6
M. Wt: 283.24 g/mol
InChI Key: UMGORSCXGJUEMK-UHFFFAOYSA-N
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Description

The compound “2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile” is a derivative of 2-(2,6-Dioxopiperidin-3-yl)-5-hydroxyisoindoline-1,3-dione . It is a solid substance stored at room temperature in an inert atmosphere .


Synthesis Analysis

Based on a study, a series of novel pomalidomide linked with diphenylcarbamide derivatives were synthesized using 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material . The synthesis involved several step reactions of substitution, click reaction, and addition reaction .


Molecular Structure Analysis

The molecular structure of the compound is represented by the InChI code 1S/C13H10N2O5/c16-6-1-2-7-8 (5-6)13 (20)15 (12 (7)19)9-3-4-10 (17)14-11 (9)18/h1-2,5,9,16H,3-4H2, (H,14,17,18) . This indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule .

Scientific Research Applications

Development of Thalidomide-based PROTACs

This compound is a functionalized cereblon ligand used in the development of Thalidomide-based PROTACs (Proteolysis Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .

Rapid Conjugation with Carboxyl Linkers

The presence of an amine group in this compound allows for rapid conjugation with carboxyl linkers through peptide coupling reactions . This makes it useful in the synthesis of complex molecules .

Linker Attachment via Reductive Amination

This compound is amenable for linker attachment via reductive amination . Reductive amination is a method of introducing an amine group into a molecule, which is a key step in the synthesis of many pharmaceuticals .

Building Block for Protein Degrader Library

This compound serves as a basic building block for making a protein degrader library . Protein degraders are a new class of drugs that work by inducing the body’s natural protein degradation machinery to remove specific proteins from cells .

Targeted Protein Degradation

This compound is used in targeted protein degradation, a new approach to drug discovery . This involves designing small molecules that can bind to disease-causing proteins and trigger their degradation .

Impact of Linker Length on the Activity of PROTACs

This compound can be used to study the impact of linker length on the activity of PROTACs . The length of the linker connecting the two parts of a PROTAC molecule can significantly affect its activity .

Mechanism of Action

Target of Action

The primary target of 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile is the cereblon protein . This protein plays a crucial role in various cellular processes, including cell proliferation and differentiation .

Mode of Action

2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile interacts with its target, the cereblon protein, to modulate its function . This interaction leads to changes in the activity of the protein, which can result in altered cellular processes .

Biochemical Pathways

The interaction of 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile with the cereblon protein affects various biochemical pathways. These include pathways involved in cell proliferation and differentiation . The downstream effects of these changes can lead to alterations in cellular function and behavior .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of the compound .

Result of Action

The molecular and cellular effects of 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile’s action include changes in cell proliferation and differentiation . These changes can have significant effects on the overall behavior and function of cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its target and its overall effectiveness .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

A study has suggested that a compound synthesized using 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material showed potent antiproliferative activity against certain cell lines . This suggests potential future directions in the development of antitumor drugs .

properties

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O4/c15-6-7-1-2-8-9(5-7)14(21)17(13(8)20)10-3-4-11(18)16-12(10)19/h1-2,5,10H,3-4H2,(H,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGORSCXGJUEMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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